Ácido Fólico D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

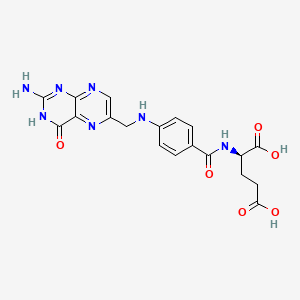

D-Folic Acid, also known as D-Folic Acid, is a useful research compound. Its molecular formula is C₁₉H₁₉N₇O₆ and its molecular weight is 441.4. The purity is usually 95%.

BenchChem offers high-quality D-Folic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Folic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de ácido fólico

El ácido fólico (AF) es crucial para preservar la salud humana, y el riesgo de problemas de salud debido a la deficiencia de AF subraya la necesidad de una metodología de detección de AF sencilla y sensible {svg_1}. Los puntos de carbono (CDs) han ganado una atención significativa debido a su excepcional rendimiento de fluorescencia, biocompatibilidad y fácil accesibilidad {svg_2}. Numerosos estudios de investigación se han centrado en el desarrollo de sondas fluorescentes CD avanzadas para permitir una detección rápida y precisa del AF {svg_3}.

Puntos de carbono fluorescentes como sensores

Las aplicaciones prácticas de los sensores CD para la detección de AF han sido un foco de investigación reciente {svg_4}. Los CDs preparados se clasifican en diversos métodos de detección, como la detección única, la detección visual y los métodos electroquímicos {svg_5}. Esto ha proporcionado información valiosa sobre la elaboración de CDs efectivos y la detección de AF {svg_6}.

Detección visual de ácido fólico en leche en polvo seca

Se ha desarrollado una nanoprueba raciométrica fluorescente basada en puntos cuánticos (QDs) modificados con carboxilo y puntos de carbono basados en grafeno modificados con amino (CDs) para la determinación visual de ácido fólico (AF) {svg_7}. La nanoprueba es capaz de generar un cambio de color de fluorescencia claramente visible de rosa a azul al exponerse a la luz UV {svg_8}. Esto ha demostrado la viabilidad de la detección cuantitativa rápida en tiempo real de AF {svg_9}.

Fortificación de alimentos con ácido fólico

El ácido fólico se agrega a menudo a los productos alimenticios para fortificarlos, ya que el cuerpo humano no puede producir esta vitamina por sí solo {svg_10}. Esto es particularmente importante durante el embarazo, donde hay una mayor necesidad de AF {svg_11}.

Ácido fólico en la administración de fármacos

El ácido fólico se utiliza para la administración de fármacos anticancerígenos {svg_12}. También se utiliza como análogo de fármaco para investigar la liberación de antimetabolitos de ciertos dispositivos implantables {svg_13}.

Ácido fólico en el desarrollo del cerebro

El ácido fólico juega un papel crucial en la síntesis de glóbulos rojos {svg_14}. También es esencial tanto para la salud de la madre como para el desarrollo del feto {svg_15}.

Mecanismo De Acción

Target of Action

D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of D-Folic Acid, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .

Mode of Action

D-Folic Acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of D-Folic Acid within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .

Biochemical Pathways

D-Folic Acid initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .

Pharmacokinetics

The pharmacokinetics of D-Folic Acid involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of D-Folic Acid is reported to be between 50-100% .

Result of Action

The primary result of D-Folic Acid’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .

Action Environment

The action, efficacy, and stability of D-Folic Acid can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .

Análisis Bioquímico

Biochemical Properties

D-Folic Acid acts as the main character in a variety of synthetic biological reactions such as the synthesis of purines, pyrimidine (thus being indirectly implied in DNA synthesis), fixing and methylation of DNA . Therefore, physiological folate deficiency may be responsible for severe degenerative conditions, including neural tube defects in developing embryos and megaloblastic anaemia at any age .

Cellular Effects

D-Folic Acid helps our body to create and keep our cells healthy . It is constantly lost and has to be reintegrated daily; for this reason, D-Folic Acid supplements and food fortification are, nowadays, extremely diffused and well-established practices .

Molecular Mechanism

D-Folic Acid is an electroactive compound . It participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units .

Temporal Effects in Laboratory Settings

It is known that D-Folic Acid is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Metabolic Pathways

D-Folic Acid participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Being a water-soluble molecule, it is constantly lost and has to be reintegrated daily .

Subcellular Localization

It is known that D-Folic Acid is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .

Propiedades

IUPAC Name |

(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

![2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;hydrochloride](/img/structure/B1141345.png)

![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)

![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)